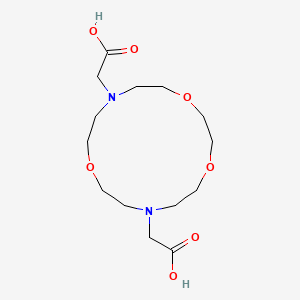
4-Methyl-2,6-diphenylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2,6-diphenylcyclohexane-1,3-dione: is an organic compound that belongs to the class of cyclohexane derivatives. It is characterized by a cyclohexane ring substituted with two phenyl groups at positions 2 and 6, and a methyl group at position 4. The compound also contains two ketone functional groups at positions 1 and 3. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Methyl-2,6-diphenylcyclohexane-1,3-dione can be achieved through several methods. One common approach involves the condensation of benzaldehyde with acetone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include:
Condensation: Benzaldehyde and acetone are reacted in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures.
Cyclization: The resulting intermediate undergoes cyclization to form the cyclohexane ring. This step may require the use of a catalyst such as p-toluenesulfonic acid.
Oxidation: The final step involves the oxidation of the intermediate to introduce the ketone functional groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods:
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions and catalysts to enhance efficiency and minimize by-products.
化学反応の分析
Types of Reactions:
4-Methyl-2,6-diphenylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of diols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), or sulfonating agents (sulfuric acid).
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols. Substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
4-Methyl-2,6-diphenylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 4-Methyl-2,6-diphenylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their activity and function.
類似化合物との比較
Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): Similar in structure but contains a dioxane ring instead of a cyclohexane ring.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): Similar in structure but lacks the phenyl groups and has two methyl groups at position 5.
Uniqueness:
4-Methyl-2,6-diphenylcyclohexane-1,3-dione is unique due to the presence of both phenyl and methyl groups on the cyclohexane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
84168-02-5 |
|---|---|
分子式 |
C19H18O2 |
分子量 |
278.3 g/mol |
IUPAC名 |
4-methyl-2,6-diphenylcyclohexane-1,3-dione |
InChI |
InChI=1S/C19H18O2/c1-13-12-16(14-8-4-2-5-9-14)19(21)17(18(13)20)15-10-6-3-7-11-15/h2-11,13,16-17H,12H2,1H3 |
InChIキー |
CREUBVKWQGIVDV-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(=O)C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


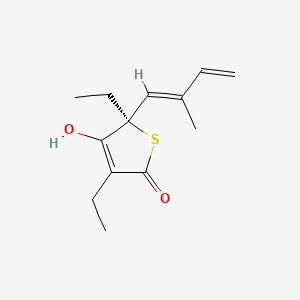
silane](/img/structure/B14413000.png)
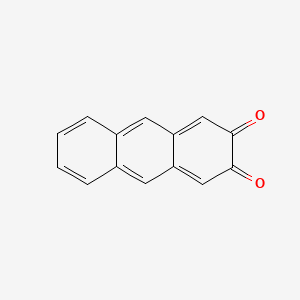

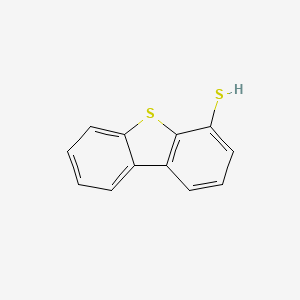
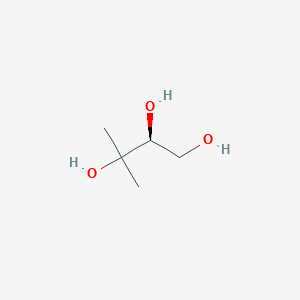

![2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B14413038.png)
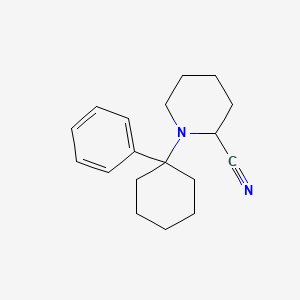

![Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate](/img/structure/B14413053.png)
